molecular formula C7H17NO2 B15272332 2-[(1-Amino-2-methylbutan-2-yl)oxy]ethan-1-ol

2-[(1-Amino-2-methylbutan-2-yl)oxy]ethan-1-ol

Cat. No.: B15272332
M. Wt: 147.22 g/mol
InChI Key: YHHAISDLUVFYIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1-Amino-2-methylbutan-2-yl)oxy]ethan-1-ol is an organic compound with the molecular formula C7H17NO2 and a molecular weight of 147.22 g/mol . This compound is characterized by the presence of an amino group, a methyl group, and an ether linkage, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Amino-2-methylbutan-2-yl)oxy]ethan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-methyl-2-butanol with an amino-alkylating agent under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of high-purity starting materials and stringent quality control measures ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(1-Amino-2-methylbutan-2-yl)oxy]ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxides, ketones, simpler amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[(1-Amino-2-methylbutan-2-yl)oxy]ethan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(1-Amino-2-methylbutan-2-yl)oxy]ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The ether linkage provides flexibility to the molecule, allowing it to fit into different binding sites and exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-Amino-2-methylbutan-2-yl)oxy]ethan-1-ol stands out due to its unique combination of functional groups, which confer specific reactivity and versatility in various applications. Its ability to participate in multiple types of chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .

Properties

Molecular Formula

C7H17NO2

Molecular Weight

147.22 g/mol

IUPAC Name

2-(1-amino-2-methylbutan-2-yl)oxyethanol

InChI

InChI=1S/C7H17NO2/c1-3-7(2,6-8)10-5-4-9/h9H,3-6,8H2,1-2H3

InChI Key

YHHAISDLUVFYIG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CN)OCCO

Origin of Product

United States

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